Ethylbis(2-hydroxyethyl)oleylammonium ethyl sulphate
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Overview
Description
Ethylbis(2-hydroxyethyl)oleylammonium ethyl sulphate: is a quaternary ammonium compound with the molecular formula C26H55NO6S and a molecular weight of 509.783 g/mol . This compound is known for its surfactant properties and is used in various industrial and scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethylbis(2-hydroxyethyl)oleylammonium ethyl sulphate typically involves the reaction of oleylamine with ethylene oxide to form ethylbis(2-hydroxyethyl)oleylamine. This intermediate is then reacted with ethyl sulphate to produce the final compound. The reaction conditions usually include controlled temperature and pressure to ensure the desired product yield .
Industrial Production Methods: In industrial settings, the production of this compound is carried out in large reactors with precise control over reaction parameters. The process involves continuous monitoring of temperature, pressure, and reactant concentrations to optimize the production efficiency and purity of the compound.
Chemical Reactions Analysis
Types of Reactions: Ethylbis(2-hydroxyethyl)oleylammonium ethyl sulphate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: It can be reduced to form simpler amine derivatives.
Substitution: The compound can undergo substitution reactions where the ethyl or hydroxyethyl groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or
Properties
CAS No. |
69268-83-3 |
---|---|
Molecular Formula |
C26H55NO6S |
Molecular Weight |
509.8 g/mol |
IUPAC Name |
ethyl-bis(2-hydroxyethyl)-[(Z)-octadec-9-enyl]azanium;ethyl sulfate |
InChI |
InChI=1S/C24H50NO2.C2H6O4S/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-25(4-2,21-23-26)22-24-27;1-2-6-7(3,4)5/h11-12,26-27H,3-10,13-24H2,1-2H3;2H2,1H3,(H,3,4,5)/q+1;/p-1/b12-11-; |
InChI Key |
QROMHTHYZARCNY-AFEZEDKISA-M |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCC[N+](CC)(CCO)CCO.CCOS(=O)(=O)[O-] |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC[N+](CC)(CCO)CCO.CCOS(=O)(=O)[O-] |
Origin of Product |
United States |
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